(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
[2-fluoro-6-(methylamino)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BFN2O2/c1-9-5-3-2-4(7(11)12)6(8)10-5/h2-3,11-12H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOLRKYVAVBWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)NC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693821 | |
| Record name | [2-Fluoro-6-(methylamino)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909187-40-2 | |
| Record name | [2-Fluoro-6-(methylamino)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Example Procedure:
- Starting Material: 3-iodo-2-fluoro-6-(methylamino)pyridine or analogous halogenated derivatives.
- Reaction Conditions:
- Catalyst: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0).
- Boron Source: Boronic acids or esters, e.g., triisopropyl borate ester.
- Solvent: Toluene, ethanol, or dimethoxyethane.
- Temperature: Elevated, typically around 90–120°C.
- Method: Microwave irradiation or conventional heating under inert atmosphere (nitrogen or argon).
Research Findings:
- A typical example involves coupling 3-iodo-2-fluoro-6-(methylamino)pyridine with boronic acids using palladium catalysis, yielding the boronic acid with high efficiency (~82%).
Lithium-Halogen Exchange Followed by Boron Trapping
This method involves the lithiation of halogenated pyridines, followed by quenching with boron reagents.
Procedure:
- Step 1: Treatment of halogenated pyridine (e.g., 3-iodo-2-fluoro-6-(methylamino)pyridine) with n-butyllithium at low temperatures (-55°C) in tetrahydrofuran (THF) under nitrogen.
- Step 2: Addition of a boron ester, such as triisopropyl borate, to form the boronic acid.
- Step 3: Hydrolysis and purification yield the boronic acid.
Research Data:
- Patent CN104478913A describes a similar process for 2-fluoropyridine-4-boric acid, which can be adapted for the methylamino derivative.
Coupling of Boronic Acids via Suzuki-Miyaura Cross-Coupling
An alternative approach involves synthesizing the boronic acid separately and then coupling it with suitable halogenated pyridine derivatives.
Procedure:
Research Data:
- The synthesis of related pyridine boronic acids via microwave-assisted Suzuki reactions has shown yields up to 84% under optimized conditions.
Key Reaction Parameters and Notes
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | -55°C to 120°C | Low temperatures for lithiation; higher for coupling reactions |
| Solvent | THF, ethanol, toluene, dimethoxyethane | Choice depends on reaction step and catalyst stability |
| Catalyst | Pd(0) complexes | Commonly tetrakis(triphenylphosphine)palladium(0) |
| Boron Source | Triisopropyl borate ester, boronic acids | For direct borylation or coupling |
| Reaction Time | 0.5–4 hours | Varies with method and temperature |
Research Findings Summary
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Lithium-halogen exchange + boron trapping | Up to 77.6% | High selectivity, suitable for complex derivatives | Requires low temperature control |
| Transition metal-catalyzed coupling | Up to 84% | Efficient, scalable, compatible with microwave heating | Catalyst cost, need for inert atmosphere |
| Direct borylation of halogenated pyridines | Variable | Straightforward, adaptable | May require multiple steps for functionalization |
Notes on Functional Group Compatibility
- The methylamino group is sensitive to strongly basic or nucleophilic conditions; thus, reaction conditions are optimized to prevent its decomposition.
- Fluorine substituents are generally stable under the reaction conditions employed for borylation and lithiation.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The fluoro and methylamino groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution can introduce new functional groups onto the pyridine ring .
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential in drug development due to its ability to interact with biological targets. Notable applications include:
- Enzyme Inhibition : Research indicates that boronic acids can act as reversible inhibitors for certain enzymes, making them candidates for therapeutic agents against diseases such as cancer and bacterial infections .
- Drug Design : The structural characteristics allow for modifications that can enhance bioactivity and selectivity towards specific targets .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its applications include:
- Cross-Coupling Reactions : It is utilized in Suzuki-Miyaura reactions to form biaryl compounds, which are significant in pharmaceuticals.
- Functional Group Transformations : The compound can undergo oxidation and reduction reactions, allowing for the synthesis of diverse derivatives .
Material Science
The unique properties of boronic acids make them suitable for developing new materials:
- Self-Healing Polymers : Boronic acids can be incorporated into polymer matrices to create materials that can repair themselves upon damage.
- Sensors : The ability to form complexes with specific molecules makes this compound a candidate for sensor applications in detecting biomolecules or environmental pollutants .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound in various contexts:
- Cancer Treatment : Investigations into its role as an enzyme inhibitor have shown promise in targeting cancer-related pathways.
- Antibacterial Activity : Research indicates that derivatives of this compound may exhibit activity against resistant bacterial strains, highlighting its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluoro and methylamino groups can modulate the electronic properties of the pyridine ring, influencing its reactivity and binding affinity .
Comparison with Similar Compounds
Structural Analogues with Alkoxy Substituents
Several pyridinyl boronic acids with alkoxy groups at position 6 exhibit high structural similarity to the target compound (similarity scores: 0.88–0.94) :
| Compound Name | CAS Number | Substituent (Position 6) | Similarity Score |
|---|---|---|---|
| (6-Ethoxy-2-fluoropyridin-3-yl)boronic acid | 2096335-58-7 | Ethoxy (-OCH₂CH₃) | 0.94 |
| (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid | 1253575-61-9 | 2-Methoxyethoxy (-OCH₂CH₂OCH₃) | 0.92 |
| (2-Fluoro-6-propoxypyridin-3-yl)boronic acid | 2096338-78-0 | Propoxy (-OCH₂CH₂CH₃) | 0.91 |
Key Differences :
- Electronic Effects: Alkoxy groups are electron-donating via resonance, whereas methylamino (-NHCH₃) is a stronger electron donor through both resonance and inductive effects. This difference impacts reactivity in cross-coupling reactions; for example, methylamino may enhance nucleophilicity at the boronic acid site .
- Solubility: Alkoxy groups increase hydrophobicity compared to methylamino, which can form hydrogen bonds, improving aqueous solubility .
Analogues with Halogenated or Trifluoromethyl Groups
Compounds like (5-Fluoro-6-methoxypyridin-3-yl)boronic acid (CAS: 856250-60-7) and [2-Methyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS: 1395070-53-7) highlight the role of substituent electronegativity :
| Compound Name | CAS Number | Substituent (Position 6) | Similarity Score |
|---|---|---|---|
| (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | 856250-60-7 | Methoxy (-OCH₃) | 0.75 |
| [2-Methyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid | 1395070-53-7 | Trifluoromethyl (-CF₃) | N/A |
Key Differences :
- Biological Activity: Trifluoromethyl groups are common in agrochemicals for metabolic stability, while methylamino may enhance target binding in pharmaceuticals .
Analogues with Nitrogen-Containing Substituents
[2-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]boronic acid (CAS: 955374-17-1) and related compounds demonstrate the impact of bulkier nitrogen-based groups :
| Compound Name | CAS Number | Substituent (Position 6) | Similarity Score |
|---|---|---|---|
| [2-Fluoro-6-(morpholin-4-yl)pyridin-3-yl]boronic acid | 955374-17-1 | Morpholino (-N(C₂H₄)₂O) | N/A |
Key Differences :
- Solubility and Bioavailability: Morpholino improves solubility but may reduce membrane permeability compared to smaller amino groups .
Biological Activity
(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHBFNO
- Molecular Weight : 169.95 g/mol
- Key Features :
- Presence of a fluorine atom enhances stability and reactivity.
- Methylamino group contributes to its interaction with biological targets.
The primary mechanism of action for this compound involves its role as a palladium catalyst in the Suzuki–Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis. The compound facilitates this reaction through a process known as transmetalation , where it interacts with palladium to form new Pd–C bonds.
Biochemical Pathways
This compound is involved in several biochemical pathways, particularly those related to enzyme interactions. Its boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design. The interaction with enzymes can lead to modulation of their activity, impacting metabolic processes within cells .
Anticancer Activity
Research has shown that boronic acids, including this compound, possess anticancer properties. They can inhibit specific enzymes involved in cancer cell proliferation, leading to growth suppression. For instance, studies indicate that similar compounds can halt the cell cycle at the G2/M phase in cancer cells, demonstrating their potential as therapeutic agents .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound is readily prepared and exhibits favorable properties for drug development. Its low toxicity profile and environmental benignity make it an attractive candidate for further research in therapeutic applications.
Case Studies and Research Findings
- Enzymatic Inhibition :
- Cellular Impact :
Comparative Analysis with Similar Compounds
The unique substitution pattern of this compound enhances its biological activity compared to other boronic acids. Below is a comparison table highlighting similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (6-Fluoro-2-methylpyridin-3-yl)boronic acid | CHBFNO | Different substitution pattern on the pyridine ring |
| (4-Fluorophenyl)boronic acid | CHBF | Aromatic substitution without nitrogen functionality |
| (3-Aminopyridin-4-yl)boronic acid | CHBFN | Contains an amino group at a different position |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2-fluoro-6-(methylamino)pyridin-3-yl)boronic acid?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, a widely used method for boronic acid derivatives. Key steps include:
- Substrate Preparation : Start with halogenated pyridine precursors (e.g., 3-bromo-2-fluoro-6-methylaminopyridine).
- Catalytic System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in a degassed solvent (toluene/EtOH) .
- Workup : Purify via column chromatography (silica gel, chloroform/methanol gradient) and confirm purity via HPLC (>95%) .
- Data Table : Example reaction conditions from analogous syntheses:
| Precursor | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromo-2-fluoro-pyridine | Pd(OAc)₂ | K₃PO₄ | Toluene/EtOH | 37–67% |
Q. How to characterize the structural and electronic properties of this boronic acid?
- Methodological Answer : Use multimodal spectroscopy:
- NMR : Analyze , , and NMR to confirm substitution patterns and electronic environments. For example, the methylamino group shows a singlet at δ ~2.45 ppm in NMR .
- FT-IR/Raman : Identify B-O stretching (~1350 cm⁻¹) and N-H bending (~1600 cm⁻¹) bands .
- XRD : Resolve crystal structure to confirm boronic acid geometry and hydrogen bonding .
Q. What purification strategies are effective for isolating high-purity this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to remove unreacted precursors.
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical and preparative purification .
- LCMS : Monitor purity using m/z values (e.g., calculated [M+H]+ ~195) and retention times (~1.26 minutes under TFA conditions) .
Advanced Research Questions
Q. How does the methylamino group influence the reactivity of this boronic acid in cross-coupling reactions?
- Methodological Answer : The methylamino group acts as an electron-donating substituent, enhancing boronic acid stability and altering regioselectivity in Suzuki couplings.
- Experimental Design : Compare coupling rates with/without methylamino substitution using kinetic studies (e.g., UV-Vis monitoring).
- Data Contradiction : While electron-donating groups typically accelerate coupling, steric hindrance from methylamino may reduce yields in bulky substrates .
Q. What strategies mitigate hydrolytic instability of the boronic acid moiety in aqueous conditions?
- Methodological Answer :
- Protection/Deprotection : Use pinacol ester derivatives during synthesis to stabilize the boronic acid, then hydrolyze in situ .
- pH Optimization : Maintain reaction pH between 7–9 to minimize boroxine formation .
- Additives : Include diethanolamine or mannitol to chelate boron and suppress hydrolysis .
Q. How to evaluate the compound’s potential in drug discovery via structure-activity relationship (SAR) studies?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the boronic acid with carboxylic acid or trifluoroborate groups to compare binding affinities .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict interaction energies with target enzymes (e.g., proteases) .
- In Vitro Assays : Test inhibition of serine hydrolases or β-lactamases, correlating IC₅₀ values with substituent effects .
Key Research Findings
-
Spectral Data :
-
Stability Profile :
Condition Stability Notes Aqueous (pH 7.4) t₁/₂ ~24 hrs Degrades to boroxine at pH < 6
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
